molecular formula C9H11Cl2NO B1654441 2-Amino-4'-chloropropiophenone hydrochloride CAS No. 23184-97-6

2-Amino-4'-chloropropiophenone hydrochloride

Cat. No.: B1654441
CAS No.: 23184-97-6
M. Wt: 220.09 g/mol
InChI Key: XAAMOOOAKCTFIG-UHFFFAOYSA-N
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Description

2-Amino-4'-chloropropiophenone hydrochloride is a propiophenone derivative featuring a primary amino group and a chlorine substituent at the 4'-position of the aromatic ring. The hydrochloride salt form enhances stability and solubility, critical for its role as a reference standard in pharmacopeial testing . Storage conditions (e.g., protection from light, freezing) underscore its sensitivity to environmental factors .

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAMOOOAKCTFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945851
Record name 2-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23184-97-6
Record name 1-Propanone, 2-amino-1-(4-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23184-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiophenone, 2-amino-4'-chloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023184976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4’-chloropropiophenone hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced to 4-chloroamphetamine, which is subsequently oxidized to 4-chlorophenylacetone. The final step involves the reaction of 4-chlorophenylacetone with ammonia to yield 2-Amino-4’-chloropropiophenone, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for 2-Amino-4’-chloropropiophenone hydrochloride often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4’-chloropropiophenone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of 4-chlorophenylacetone or 4-chlorobenzoic acid.

    Reduction: Formation of 4-chloroamphetamine or other amine derivatives.

    Substitution: Formation of various substituted phenylacetone derivatives.

Scientific Research Applications

2-Amino-4’-chloropropiophenone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-Amino-4’-chloropropiophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Propiophenone Derivatives

2-(tert-Butylamino)-4'-chloropropiophenone Hydrochloride
  • Structure: Differs by the presence of a bulky tert-butyl group on the amino moiety.
  • Role : USP-designated Related Compound A for bupropion hydrochloride, indicating its significance in quality control .
  • This modification may also lower solubility in polar solvents .
2-Amino-3',4'-dibenzyloxypropiophenone Hydrochloride (CAS 1219199-37-7)
  • Structure : Features benzyloxy groups at the 3' and 4' positions.
  • Implications : The electron-donating benzyloxy groups may alter electronic distribution, affecting reactivity or binding affinity. Safety data highlight standard handling precautions, though biological activity remains uncharacterized .
2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride (CAS 1306604-78-3)
  • Structure : Chloro and fluoro substituents on the aromatic ring.
  • Such modifications are common in CNS-targeting drugs .

Heterocyclic Analogs: Pyrimidine Derivatives

5-Substituted 2-Amino-4,6-dichloropyrimidines
  • Activity: Dichloro derivatives (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) exhibit potent nitric oxide (NO) inhibition (IC50 = 2 μM), while dihydroxy analogs are inactive .
  • Comparison: The chloro substituents in these pyrimidines mirror the 4'-Cl in 2-amino-4'-chloropropiophenone, suggesting halogenation’s critical role in bioactivity.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications CAS Number Key Properties/Applications
2-Amino-4'-chloropropiophenone hydrochloride 4'-Cl, primary amino Not specified Likely intermediate/pharmaceutical impurity
2-(tert-Butylamino)-4'-chloropropiophenone HCl 4'-Cl, tert-butylamino 1049718-72-0 USP Reference Standard (bupropion impurity)
5-Fluoro-2-amino-4,6-dichloropyrimidine 5-F, 4,6-Cl - NO inhibition (IC50 = 2 μM)
2-Amino-3',4'-dibenzyloxypropiophenone HCl 3',4'-dibenzyloxy 1219199-37-7 Safety data available; uncharacterized activity
2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl 2-Cl, 4-F on phenyl ring 1306604-78-3 Enhanced lipophilicity for CNS targeting

Biological Activity

2-Amino-4'-chloropropiophenone hydrochloride (CAS No. 23184-97-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its chemical formula C10H12ClNHCl\text{C}_{10}\text{H}_{12}\text{ClN}\cdot \text{HCl}. It appears as a white crystalline powder and is soluble in water and organic solvents. Its structure includes an amino group and a chlorinated phenyl ring, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can affect metabolic pathways.
  • Receptor Binding : It interacts with various receptors, potentially modulating cellular signaling pathways.
  • Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, although further investigation is needed.

The mechanism of action of this compound involves:

  • Enzyme Interaction : The compound can bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt normal cellular functions and metabolic processes.
  • Receptor Modulation : By binding to cell surface receptors, it may alter signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects.

1. Efficacy in Cancer Models

A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxicity. The compound was observed to induce apoptosis in specific tumor cells, suggesting its potential as an anticancer agent. The study reported an IC50 value indicating the concentration required to inhibit cell growth by 50% .

2. Toxicological Assessments

Toxicological evaluations revealed that high doses of the compound led to adverse effects in animal models. For instance, chronic exposure in rats resulted in significant increases in squamous cell carcinoma incidence in the forestomach, highlighting potential carcinogenic risks associated with prolonged use .

3. Enzyme Inhibition Studies

In vitro studies showed that this compound effectively inhibited key enzymes involved in metabolic pathways. This inhibition was quantified through enzyme activity assays, demonstrating a dose-dependent relationship .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionSignificant inhibition of enzymes
Anticancer ActivityInduction of apoptosis in tumor cells
ToxicityIncreased cancer incidence in rats

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)Reference
Tumor Cell Line A15
Tumor Cell Line B25

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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